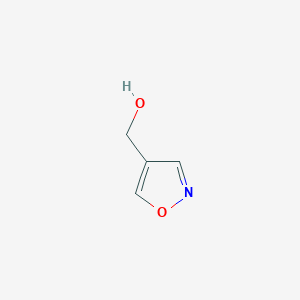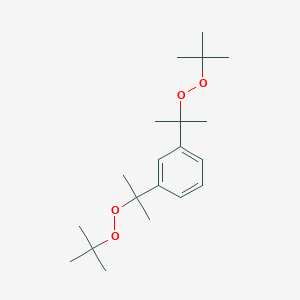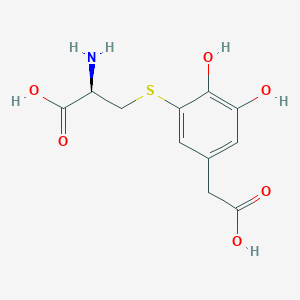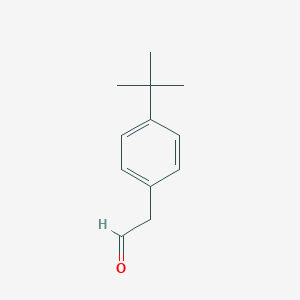
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
The compound is a derivative of 3,4-Dimethoxyphenol , which is an organic compound with the molecular formula C8H10O3 . It’s closely related to 3,4-Dimethoxyphenethylamine , a major human neurotransmitter where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile” are not available, similar compounds such as 3,4-Dimethoxyphenylacetone have been synthesized through various methods . For instance, one method involves the decarboxylation of 3-(3,4-Dimethoxyphenyl)-2’,3’-glycidic acid sylvite .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, vibrational spectra analysis, NBO, HOMO–LUMO, and nonlinear optical behavior studies have been conducted on 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For instance, 3,4-Dimethoxyphenylacetone is a white to almost white crystalline powder with a melting point of 54-57 °C and a boiling point of 171-178 °C .Safety and Hazards
Safety data sheets provide information on the hazards of similar compounds. For instance, 3,4-Dimethoxyphenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-16-12-4-3-9(5-13(12)17-2)11-8-15-7-10(11)6-14/h3-5,7-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQPIFEFRGLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC=C2C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545470 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103418-01-5 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

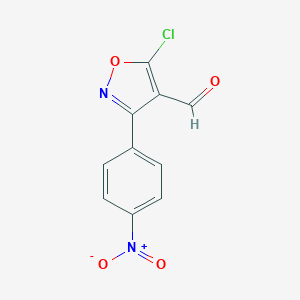
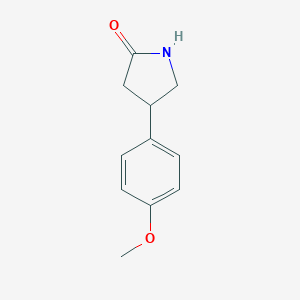
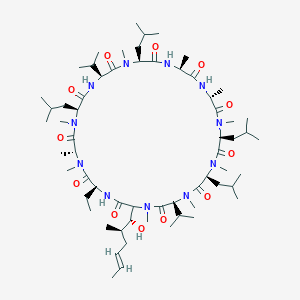
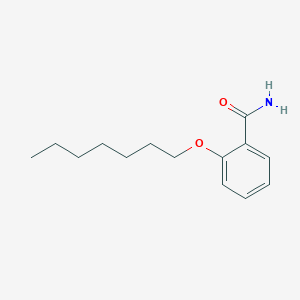
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
